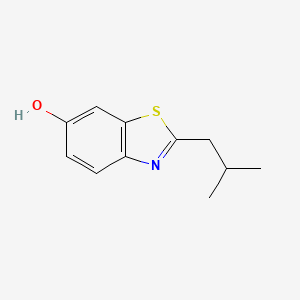

![molecular formula C9H12N2 B576228 6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine CAS No. 185510-15-0](/img/structure/B576228.png)

6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine, also known as THPA, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. THPA is a bicyclic compound that consists of a pyridine ring fused with an azepine ring.

Scientific Research Applications

Synthesis and Chemical Properties :

- An approach to synthesize 5-substituted derivatives of 6,7,8,9-Tetrahydro-5H-pyrido[3,2-c]azepines has been described, using cyclization of certain alkanones under specific reaction conditions (Subota et al., 2017).

- Another synthesis method for related compounds, 1,4,5,6-tetrahydropyrazolo[3,4-d]pyrido[3,2-b]azepines, has been developed, highlighting the versatility of this chemical scaffold (Albright & Du, 2000).

- A tin-free radical cyclization method was used to synthesize various nitrogen-containing compounds including tetrahydro-5H-pyrido[2,3-b]azepin-8-ones, demonstrating the potential for creating diverse structures (Bacqué et al., 2004).

Biological Activities :

- 6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine and its derivatives were studied as potential ligands for nicotinic acetylcholinergic receptors (nAChRs), showing varying binding affinities and suggesting different interaction mechanisms compared to nicotine (Cheng et al., 1999).

- Novel derivatives of 6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepines were synthesized and evaluated as potential D1 receptor ligands, indicating its application in neurological research (Hussenether & Troschütz, 2004).

- Certain quaternary salts of 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines exhibited antibacterial and antifungal activities, showcasing the therapeutic potential of such compounds (Demchenko et al., 2021).

Pharmacological Applications :

- Pyrido[1,2-a]azepines, including tetrahydro-5H-pyrido[3,4-c]azepine derivatives, are highlighted for their significance in medicinal chemistry, particularly in the treatment of cardiovascular diseases and as potential herbicidal agents (Fischer, 2011).

- A novel chemotype CCR2 antagonist based on 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one was discovered, relevant for chronic inflammatory diseases, diabetes, and cancer therapy (Qin et al., 2018).

Future Directions

: Gil, D., Suh, B., & Kim, C. (2021). A New Reversible Colorimetric Chemosensor Based on Julolidine Moiety for Detecting F−. Journal of Fluorescence, 31(5), 1675–1682. Link : Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-ones as a brand new chemotype of CCR2 antagonists with nanomolar inhibitory activity. Link : Chemical structure: This structure is also available as a 2D Mol file or as a computed 3D SD file. Link : 6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine (5a) and its N7-methyl derivative 5b were synthesized and evaluated as potential nicotinic acetylcholinergic receptor (nAChR) ligands. Link

properties

IUPAC Name |

6,7,8,9-tetrahydro-5H-pyrido[3,4-c]azepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-8-3-5-11-7-9(8)6-10-4-1/h3,5,7,10H,1-2,4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCICAJXRVMPKJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CNC1)C=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 7-acetyl-, (endo,syn)- (9CI)](/img/no-structure.png)

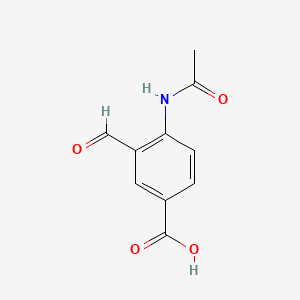

![Furo[3,4-b]pyridin-7(5H)-one 1-oxide](/img/structure/B576157.png)

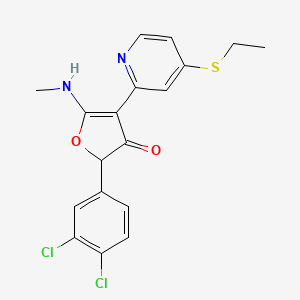

![2-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]acetohydrazide](/img/structure/B576167.png)